3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE
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Overview
Description
3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a furan ring, a piperidine ring, and a methoxybenzamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the furan-3-carbonyl chloride: This is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperidine intermediate: The piperidine ring is introduced by reacting the furan-3-carbonyl chloride with 4-piperidinemethanol in the presence of a base such as triethylamine.
Coupling with 4-methoxybenzoyl chloride: The final step involves coupling the piperidine intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzamide: Shares the methoxybenzamide group but lacks the furan and piperidine rings.
Furan-3-carboxylic acid: Contains the furan ring but lacks the piperidine and methoxybenzamide groups.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with multiple targets and pathways.
Properties
IUPAC Name |
3-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-17-3-2-14(10-16(17)20)18(23)21-11-13-4-7-22(8-5-13)19(24)15-6-9-26-12-15/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCQZLPTZFHJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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